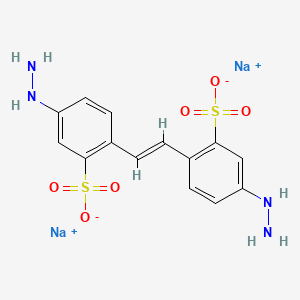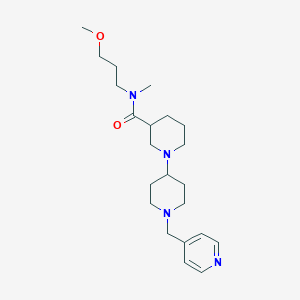
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. This compound has also been reported to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has several advantages for use in lab experiments. It has been reported to exhibit high purity and yield when synthesized using the above-mentioned method. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for use in lab experiments. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Finally, research on the toxicity and safety of this compound is needed to ensure its safe use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using a simple and efficient method and has been shown to exhibit potent biological activity. This compound has potential applications in cancer research, neuroscience, and drug discovery. However, further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can be synthesized through a process involving the reaction of 2,5-dimethoxyaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base. This method has been reported to yield high purity and yield of this compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to modulate the activity of certain neurotransmitter receptors, which makes it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-10-4-6-13(21-2)12(8-10)17-22(18,19)14-7-9(15)3-5-11(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKPTHVZNUNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5361636.png)
![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)


![dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5361657.png)


![3-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5361674.png)
![4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5361682.png)

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5361690.png)